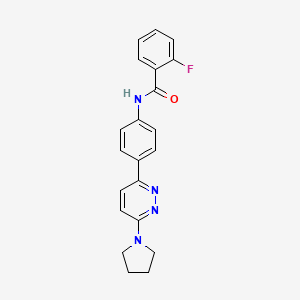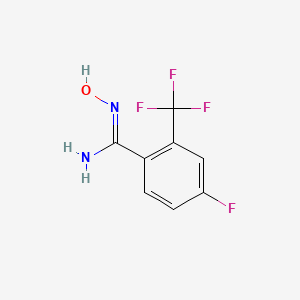![molecular formula C26H21N3O4S B2971198 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide CAS No. 342595-45-3](/img/structure/B2971198.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide is a complex chemical entity with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: Isoquinoline Derivative Formation
Starting with phthalic anhydride and an amine source.
Reagents: Glacial acetic acid, concentrated sulfuric acid.
Conditions: Reflux for several hours.
Step 2: Thiazole Ring Synthesis
Using a substituted thiourea and an alpha-haloketone.
Reagents: Ethanol, sodium acetate.
Conditions: Heating under reflux.
Step 3: Coupling Reaction
Coupling the isoquinoline derivative with the thiazole derivative via amide bond formation.
Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole).
Conditions: Room temperature, nitrogen atmosphere.
Industrial Production Methods: In industrial settings, large-scale production might involve continuous flow reactors for the coupling reactions, optimizing yield and purity through advanced techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Oxidation
Possible on the methoxyphenyl group.
Reagents: KMnO4 (potassium permanganate), H2O2 (hydrogen peroxide).
Reduction
Could occur at the carbonyl groups of the isoquinoline ring.
Reagents: LiAlH4 (lithium aluminium hydride), NaBH4 (sodium borohydride).
Substitution
Likely on the thiazole ring.
Reagents: Alkyl halides, Grignard reagents.
Major Products: The primary products are derivatives with modified functional groups depending on the reagents used, such as hydroxylated or aminated versions.
科学研究应用
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Potential application in the study of biochemical pathways due to its structural resemblance to certain bioactive molecules.
Medicine: : Explored for its potential as a pharmacophore in drug design, especially for targeting specific enzymes or receptors.
Industry: : Application in the development of specialized polymers or advanced materials due to its rigid and stable structure.
作用机制
Molecular Targets and Pathways: : The compound's isoquinoline backbone may interact with nucleic acids or certain enzymes, while the thiazole ring might facilitate binding to metal ions or active sites in proteins. The exact mechanism varies based on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenylthiazol-2-yl)butanamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methylphenylthiazol-2-yl)butanamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-chlorophenylthiazol-2-yl)butanamide
Uniqueness: : The presence of the methoxy group on the phenyl ring enhances its electronic properties, potentially increasing its reactivity and binding affinity in biological systems compared to its non-methoxy counterparts.
There you have it. A thorough exploration of this complex compound and its multifaceted applications and reactions. Pretty fascinating stuff, right?
属性
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-33-18-12-10-16(11-13-18)21-15-34-26(27-21)28-22(30)9-4-14-29-24(31)19-7-2-5-17-6-3-8-20(23(17)19)25(29)32/h2-3,5-8,10-13,15H,4,9,14H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVAGOHVAGYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
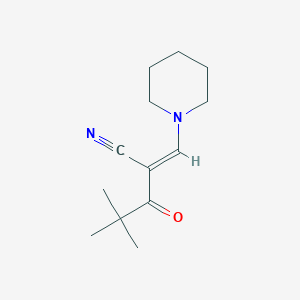
![2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2971117.png)
![2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971120.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2971121.png)
![4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2971123.png)
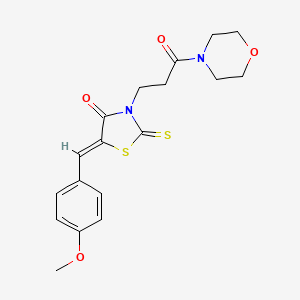
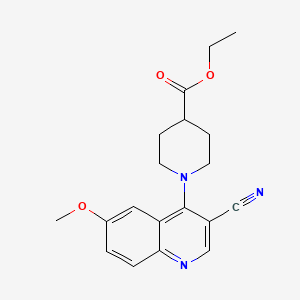
![Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B2971127.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B2971129.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)
![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)
![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2971133.png)
